Home > Products > Screening Compounds P58913 > Dihydrotetrabenazine
Dihydrotetrabenazine - 8862377-33-1

Dihydrotetrabenazine

Catalog Number: EVT-1487131
CAS Number: 8862377-33-1
Molecular Formula: C₁₉H₂₉NO₃
Molecular Weight: 319.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
B-Dihydrotetrabenazine is a member of isoquinolines.
Overview

Dihydrotetrabenazine is a chemical compound classified as a benzoquinolizine derivative. It is primarily noted for its role as a metabolite of tetrabenazine, a drug used in the treatment of movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia. Dihydrotetrabenazine has garnered attention in the field of neuroscience due to its high binding affinity for the vesicular monoamine transporter 2, making it a valuable radioligand for imaging studies involving positron emission tomography.

Source and Classification

Dihydrotetrabenazine is derived from tetrabenazine, which is synthesized through various chemical processes. The compound can be classified under the category of psychoactive agents, specifically as an antipsychotic and anti-chorea medication. Its chemical structure can be represented as 2-hydroxy-3-isobutyl-9,10-dimethoxy-1,3,4,6,7-hexahydro-11bH-benzo[a]quinolizine.

Synthesis Analysis

Methods

The synthesis of dihydrotetrabenazine has been achieved through several methods, with notable advancements in automated synthesis procedures. A prominent method involves the reaction of a 9-hydroxy precursor with carbon-11 methyl iodide in dimethyl sulfoxide at room temperature. This approach allows for rapid production and purification of [11C]dihydrotetrabenazine, yielding high radiochemical purity.

Technical Details

  1. Automated Synthesis: A fully automated procedure was developed to label dihydrotetrabenazine with carbon-11 efficiently. The process includes:
    • Labeling with carbon-11 methyl iodide.
    • Reaction conditions optimized for room temperature.
    • Final purification via solid-phase extraction.
    • Average production rates exceeding 1.94 GBq with >99% radiochemical purity after synthesis .
  2. Alternative Synthesis: Another method described involves using gas-phase carbon-11 methyl iodide on a column containing alumina impregnated with potassium hydroxide. This method also yields significant amounts of [11C]dihydrotetrabenazine with specific activities exceeding 1600 Ci/mmol .
Molecular Structure Analysis

Structure

The molecular structure of dihydrotetrabenazine features several functional groups that contribute to its biological activity:

  • Hydroxy group at position 2.
  • Isobutyl group at position 3.
  • Two methoxy groups at positions 9 and 10.

This configuration results in a complex three-dimensional structure that facilitates binding to specific receptors in the brain.

Data

The molecular formula for dihydrotetrabenazine is C17H24N2O2, with a molecular weight of approximately 288.38 g/mol. Its structural formula highlights its stereocenters, which are crucial for its pharmacological properties.

Chemical Reactions Analysis

Dihydrotetrabenazine can undergo various chemical reactions that modify its structure and potentially alter its activity:

  1. Reduction Reactions: Dihydrotetrabenazine can be synthesized from tetrabenazine through reduction using sodium borohydride in ethanol .
  2. Alkylation Reactions: Alkylation methods have been employed to modify the compound for better efficacy or selectivity in its applications .

These reactions are essential for developing derivatives that may enhance therapeutic effects or reduce side effects.

Mechanism of Action

Dihydrotetrabenazine primarily exerts its effects by inhibiting the vesicular monoamine transporter 2, which is responsible for packaging neurotransmitters into vesicles within presynaptic neurons. By blocking this transporter, dihydrotetrabenazine reduces the availability of monoamines such as dopamine in the synaptic cleft, leading to decreased neurotransmission. This mechanism is particularly relevant in managing hyperkinetic movement disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dihydrotetrabenazine typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Dihydrotetrabenazine can participate in electrophilic aromatic substitution reactions due to its electron-rich aromatic system.
Applications

Dihydrotetrabenazine has significant applications in both clinical and research settings:

  1. Neuroimaging: As a radioligand for positron emission tomography, it is utilized to study dopamine nerve terminals and assess neuronal loss in conditions like Parkinson's disease .
  2. Pharmacological Research: Its mechanisms are studied extensively to develop new treatments for neurodegenerative diseases and movement disorders.
  3. Drug Development: The compound serves as a lead structure for synthesizing new derivatives aimed at enhancing therapeutic profiles while minimizing side effects.
Chemical Synthesis and Structural Characterization of Dihydrotetrabenazine

Synthetic Pathways for Racemic and Enantiopure DTBZ Derivatives

The synthesis of DTBZ and its analogs leverages diverse strategies to achieve structural complexity and enantiopurity. Racemic tetrabenazine, the metabolic precursor to DTBZ, is traditionally synthesized via a Mannich-type cyclization between dihydroisoquinoline 7 and enone 8 under acidic conditions. This single-step process generates the benzoquinolizine core with moderate efficiency but lacks stereocontrol [5] [9]. Contemporary approaches have enhanced efficiency and sustainability. For instance, visible-light photoredox catalysis enables oxidative ring closure of tetrahydroisoquinoline 10 and allyl acetate 11 using a ruthenium catalyst (Ru(bpy)₃Cl₂) and air as the terminal oxidant. This method yields racemic tetrabenazine in ~45% yield, representing a greener alternative to classical methods [5].

Enantiopure synthesis is paramount due to the stereoselective binding of DTBZ metabolites to VMAT2. Asymmetric palladium-catalyzed malonate addition to dihydroisoquinoline precursors establishes the initial chiral center with high enantioselectivity (>97% ee). Subsequent diastereoselective transformations, including reductive amination and ring closure, furnish (+)-tetrabenazine in 21% overall yield. Reduction of the ketone moiety in (+)-TBZ using NaBH₄ in methanol stereoselectively produces the pharmacologically active (+)-α-DTBZ isomer [(2R,3R,11bR)-DTBZ] [3] [7]. For large-scale production, diastereomeric salt resolution using (1S)-(+)-10-camphorsulfonic acid ((+)-CSA) efficiently separates racemic TBZ. Optimized crystallization in acetone (0.5 equiv. CSA, 15-20°C) yields (+)-TBZ with >98% ee, which is then reduced to (+)-α-DTBZ [7]. Structure-activity relationship (SAR) studies on DTBZ analogs revealed compound 13e (a 9-O-alkylated derivative) as a high-affinity VMAT2 inhibitor (IC₅₀ = 5.13 nM for binding, 6.04 nM for [³H]dopamine uptake inhibition), significantly outperforming native DTBZ (IC₅₀ = 14.74 nM and 20.01 nM, respectively) [1].

Table 1: Key Synthetic Methods for Enantiopure DTBZ and Derivatives

MethodKey FeaturesYield/EnantiopurityMajor Product
Palladium-Catalyzed Asymmetric SynthesisSodeoka's catalyst, multi-step diastereoselective sequence16-21% yield, >97% ee(+)-TBZ / (+)-α-DTBZ
Camphorsulfonic Acid ResolutionCrystallization in acetone, mother liquor racemizationHigh yield, >98% ee(+)-TBZ
NaBH₄ Reduction of (+)-TBZStereoselective ketone reductionQuantitative, α:β > 20:1(2R,3R,11bR)-α-DTBZ
Analog Synthesis (e.g., 13e)Alkylation of 9-O-desmethyl-DTBZ precursorsVaries; improved VMAT2 affinityHigh-potency DTBZ analogs

Radiochemical Synthesis of Isotope-Labeled DTBZ (¹¹C, ¹⁸F, ³H)

Radiolabeled DTBZ derivatives serve as indispensable tools for quantifying VMAT2 density in neurodegenerative disorders using positron emission tomography (PET). Carbon-11 labeling targets the metabolically stable 9-methoxy group. [¹¹C]-(+)-α-DTBZ is synthesized via O-alkylation of the phenolic precursor (9-O-desmethyl-(+)-α-DTBZ) with [¹¹C]methyl iodide ([¹¹C]CH₃I) in dimethyl sulfoxide (DMSO) containing potassium hydroxide (KOH). This automated process achieves high radiochemical purity (>99%) and substantial yields (1.94 GBq) within 6 minutes post-[¹¹C]CH₃I production, enabling clinical PET studies of dopamine neuron integrity [4].

Given carbon-11’s short half-life (20.4 min), fluorine-18 labeling (t₁/₂ = 109.8 min) enhances tracer availability. Two primary strategies exist:

  • Direct ¹⁸F-Fluorination: Nucleophilic displacement of mesylate or tosylate precursors with [¹⁸F]fluoride. For example, 9-O-desmethyl-(+)-DTBZ reacts with 3-[¹⁸F]fluoropropyl tosylate to yield [¹⁸F]FP-(+)-DTBZ. This method achieves high specific activity (1500-2000 Ci/mmol) and radiochemical yields of 30-40%, facilitated by tetra-alkylammonium salts or kryptofix-mediated fluoride activation in acetonitrile [2] [6] [10].
  • Prosthetic Group Labeling: Conjugation of ¹⁸F-labeled synthons (e.g., [¹⁸F]SFB) to amino-functionalized DTBZ analogs, though less common for DTBZ itself.

Table 2: Radiochemical Properties of Key DTBZ-Derived PET Tracers

RadiotracerLabeling Position/MethodSpecific Activity (Ci/mmol)Striatum/Cerebellum Ratio (30 min post-inj.)VMAT2 Affinity (Kᵢ/Kd, nM)
[¹¹C]-(+)-α-DTBZ9-OCH₃ via [¹¹C]CH₃I alkylation>1000~3.5 (Non-human primates)0.52 (Rat striatal homogenate)
[¹⁸F]FP-(±)-DTBZ9-O-CH₂CH₂CH₂¹⁸F via mesylate displacement1500-20002.95 (Mice)0.48
[¹⁸F]FP-(+)-DTBZAs above, enantiopure precursor1500-20004.51 (Mice)0.10 ± 0.01
[¹⁸F]FE-(±)-DTBZ9-O-CH₂CH₂¹⁸F1500-20001.7 (Mice)0.52

Biodistribution studies in mice confirm the superiority of enantiopure tracers: [¹⁸F]FP-(+)-DTBZ exhibits a striatum-to-cerebellum (ST/CB) ratio of 4.51 at 30 minutes post-injection, significantly exceeding its racemic counterpart (ST/CB=2.95) and demonstrating >95% intact tracer in the brain, confirming metabolic stability [10]. These properties make it ideal for quantifying monoaminergic neuron loss in Parkinson’s and Huntington’s disease models.

Stereochemical Analysis of α- and β-Dihydrotetrabenazine Isomers

DTBZ exists as four stereoisomers due to three chiral centers (C2, C3, C11b). Reduction of TBZ’s ketone generates two diastereomers: α-DTBZ (C2-OH trans to C3-alkyl chain) and β-DTBZ (C2-OH cis to C3-alkyl chain). Each diastereomer comprises two enantiomers. Crucially, VMAT2 binding is exquisitely stereospecific. Comprehensive synthesis and evaluation of all eight possible stereoisomers revealed dramatic affinity differences:

  • (2R,3R,11bR)-α-DTBZ ((+)-α-DTBZ): Highest affinity (Kᵢ = 3.96 nM)
  • (2S,3S,11bS)-α-DTBZ ((-)-α-DTBZ): Negligible binding (Kᵢ = 23,700 nM)
  • (2S,3R,11bR)-β-DTBZ ((+)-β-DTBZ): Moderate affinity (Kᵢ ≈ 100-200 nM)
  • Other isomers (e.g., 3,11b-cis isomers 4 and 5): Significantly lower affinity (>1000 nM) [7].

This >8000-fold difference between (+)-α-DTBZ and its enantiomer underscores the critical role of the (3R,11bR) configuration for VMAT2 binding, likely facilitating optimal interaction within the hydrophobic binding pocket. Metabolic studies reveal that carbonyl reductase reduces TBZ stereoselectively in vivo, predominantly forming the active (+)-α-DTBZ metabolite [5] [7]. Molecular docking suggests the C2 hydroxyl group of (+)-α-DTBZ forms hydrogen bonds with Asp 431 and Tyr 434 of VMAT2, while the isobutyl group and dimethoxyisoquinoline engage in hydrophobic contacts—interactions geometrically disfavored by the (-)-enantiomer and β-diastereomers [1].

Figure: Stereochemical Preference for VMAT2 Binding:

VMAT2 Binding Pocket|H-bonding       |        Hydrophobic+--------------+  |  +---------------------+(+)-α-DTBZ (Active) | C2-OH ---> Asp431 |  Isobutyl/Dimethoxy ---> Tyr434, Phe136, etc. |+--------------+  |  +---------------------+|(-)-α-DTBZ (Inactive)| Incorrect orientation prevents key H-bonding and hydrophobic contacts ||

Solid-State Characterization: Crystallography and Spectroscopic Profiling

Solid-state analysis underpins the development of stable DTBZ formulations with enhanced solubility. Single-crystal X-ray diffraction (SC-XRD) reveals that native DTBZ crystallizes in specific space groups (e.g., P2₁2₁2₁) with characteristic intermolecular interactions. However, its poor aqueous solubility (intrinsic solubility <0.01 mg/mL) limits bioavailability [8].

To address this, pharmaceutical salts were engineered via mechanochemical grinding of DTBZ with dicarboxylic acids:

  • DTBZ Oxalate (TBZ&OX): Crystallizes in the monoclinic P2₁/c space group. Proton transfer occurs from oxalic acid to DTBZ’s tertiary nitrogen (N⁺-H···O⁻). Chains formed via O-H···O and N⁺-H···O hydrogen bonds dominate the packing [8].
  • DTBZ Fumarate (TBZ&FUM): Triclinic P-1 space group. Features N⁺-H···O⁻ ionic pairs and extensive O-H···O hydrogen bonding between the acid’s carboxylic groups and DTBZ’s methoxy oxygen.
  • DTBZ Succinate (TBZ&SUC): Monoclinic P2₁/c. Exhibits a 2:1 DTBZ-to-succinate ratio with N⁺-H···O⁻ bonds and O-H···O interactions involving water molecules.

Table 3: Solid-State Properties of DTBZ and Its Salts

FormSpace GroupKey Hydrogen BondsSolubility in Water (mg/mL)Thermal Behavior (DSC Peak, °C)
Native DTBZP2₁2₁2₁C-H···O, C-H···π, van der Waals<0.01Sharp melt ~175-178°C (decomp.)
DTBZ Oxalate (TBZ&OX)P2₁/cN⁺-H···O⁻ (oxalate), O-H···O (acid-carboxyl)0.85 ± 0.03Endotherm ~195°C (decomp.)
DTBZ Fumarate (TBZ&FUM)P-1N⁺-H···O⁻, O-H···O (fumarate-water)0.92 ± 0.05Broad dehydration ~70°C, melt ~185°C
DTBZ Succinate (TBZ&SUC)P2₁/cN⁺-H···O⁻, O-H···O (succinate-water)0.78 ± 0.04Dehydration ~100°C, melt ~172°C

Properties

CAS Number

8862377-33-1

Product Name

Dihydrotetrabenazine

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Molecular Formula

C₁₉H₂₉NO₃

Molecular Weight

319.44

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.